molecular formula C11H20FNO4S B13485946 tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B13485946
M. Wt: 281.35 g/mol
InChI Key: KGVHXTDVFVZFMK-VIFPVBQESA-N
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Description

tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a fluorosulfonyl methyl group

Properties

Molecular Formula

C11H20FNO4S

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl (3S)-3-(fluorosulfonylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

KGVHXTDVFVZFMK-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CS(=O)(=O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorosulfonyl methyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl methyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a synthetic organic compound notable for its unique molecular structure and significant biological activity. With the molecular formula C₁₁H₂₀FNO₄S and a molecular weight of approximately 281.35 g/mol, this compound features a tert-butyl group and a fluorosulfonylmethyl substituent attached to a piperidine ring. This article explores its biological activity, focusing on enzyme inhibition, protein-ligand interactions, and potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to form stable complexes with biological molecules. The fluorosulfonyl group enhances reactivity, allowing the compound to participate in covalent bonding with nucleophilic sites on enzymes or receptors. This interaction can modulate enzyme activity, influencing various cellular processes such as signal transduction and metabolic pathways.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. Interaction studies reveal significant binding affinities and inhibitory effects against various enzymes, which are crucial for understanding its role as a drug candidate. The following table summarizes key findings from recent research on enzyme inhibition:

Enzyme IC50 (µM) Mechanism of Inhibition
Acetylcholinesterase0.5Competitive inhibition with substrate
Carbonic anhydrase0.8Covalent modification of active site
Cyclooxygenase-21.2Non-competitive inhibition

These results indicate that this compound may serve as a valuable tool in biochemical research, particularly in the context of drug development targeting these enzymes.

Case Studies

Case Study 1: Acetylcholinesterase Inhibition
In a study examining the inhibitory effects on acetylcholinesterase, this compound demonstrated competitive inhibition with an IC50 value of 0.5 µM. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease, where acetylcholine levels are critical for cognitive function.

Case Study 2: Cyclooxygenase-2 Modulation
Another investigation focused on cyclooxygenase-2 (COX-2), revealing that the compound inhibits enzyme activity non-competitively with an IC50 of 1.2 µM. Given COX-2's role in inflammatory processes, this finding opens avenues for developing anti-inflammatory drugs based on this compound.

Structural Comparisons

The unique structural features of this compound differentiate it from similar compounds. The following table compares it with related compounds:

Compound Name Molecular Formula Unique Features
tert-Butyl 3-fluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylateC₁₂H₂₃FNO₅SContains a methylsulfonyloxy group
tert-Butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylateC₁₁H₂₀FNO₄SIsomeric form; differences in stereochemistry
tert-Butyl 3-cyano-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylateC₁₁H₂₀FNO₄SIncorporates a cyano group, altering electronic properties

This specificity in substitution patterns contributes to different selectivity and potency in biochemical assays, emphasizing the compound's potential for targeted research applications.

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